molecular formula C12H10O3 B147468 Styromal CAS No. 9011-13-6

Styromal

Cat. No. B147468
Key on ui cas rn: 9011-13-6
M. Wt: 202.21 g/mol
InChI Key: WOLATMHLPFJRGC-UHFFFAOYSA-N
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Patent
US04740561

Procedure details

In 200 ml of methyl ethyl ketone were dissolved 18.14 g of maleic anhydride and 21.86 g of α-methylstyrene, and to the solution was added 1.82 g of azobisisobutylnitrile (AIBN). The resulting mixture was heated at 60° C. for 7 hours under nitrogen atmosphere for performing polymerization. The reaction solution was then dropwise added to 500 ml of ethyl ether under stirring to precipitate a polymer. Thus precipitated polymer was collected by filtration and purified by repeating twice the THF dissolution-ethyl ether precipitation procedure described in Example 1. Thus purified polymer was dried under vacuum at 100° C. for 24 hours to give 17.0 g of a maleic anhydride-styrene copolymer. It was confiremed by elementary analysis that the copolymerization ratio was approximately 1:1. Mn was 11,730.
[Compound]
Name
azobisisobutylnitrile
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
18.14 g
Type
reactant
Reaction Step Three
Quantity
21.86 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[CH3:8][C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=C.C(OCC)C>C(C(C)=O)C>[CH2:8]=[CH:9][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[CH:2]1[C:1](=[O:7])[O:6][C:4](=[O:5])[CH:3]=1 |f:4.5|

Inputs

Step One
Name
azobisisobutylnitrile
Quantity
1.82 g
Type
reactant
Smiles
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
18.14 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
21.86 g
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
polymerization
CUSTOM
Type
CUSTOM
Details
to precipitate a polymer
FILTRATION
Type
FILTRATION
Details
Thus precipitated polymer was collected by filtration
CUSTOM
Type
CUSTOM
Details
purified
DISSOLUTION
Type
DISSOLUTION
Details
the THF dissolution-ethyl ether precipitation procedure
CUSTOM
Type
CUSTOM
Details
Thus purified polymer was dried under vacuum at 100° C. for 24 hours
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=CC=C1.C1=CC(=O)OC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: CALCULATEDPERCENTYIELD 45.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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